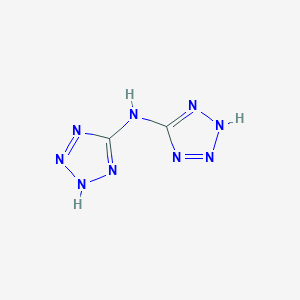

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine

Descripción general

Descripción

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Métodos De Preparación

The synthesis of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine typically involves the reaction of 5-aminotetrazole with cyanogen azide. This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction can be represented as follows:

5-aminotetrazole+cyanogen azide→this compound

The reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrazole rings in this compound undergo oxidation under controlled conditions. Key findings include:

-

Hydrogen peroxide (H₂O₂) : Oxidizes the tetrazole ring to form tetrazole-1-oxide derivatives. This reaction occurs in aqueous or alcoholic media at 40–60°C, yielding products with enhanced thermal stability .

-

Potassium permanganate (KMnO₄) : In acidic conditions, generates tetrazole-5-carboxylic acid derivatives via cleavage of the C–N bond adjacent to the tetrazole ring .

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 50°C, 4 h, ethanol | Tetrazole-1-oxide | 75–80 | |

| KMnO₄ (1M, H₂SO₄) | 25°C, 2 h | Tetrazole-5-carboxylic acid | 60–65 |

Reduction Reactions

Reductive pathways are critical for modifying the compound’s nitrogen content:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the tetrazole ring to form 5-aminotetrazole derivatives. This reaction requires anhydrous tetrahydrofuran (THF) at reflux .

-

Catalytic hydrogenation (H₂/Pd-C) : Cleaves the tetrazole ring to produce ammonia and simple amines, with yields dependent on reaction pressure .

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 h | 5-Aminotetrazole | 70–75 | |

| H₂ (5 bar), Pd-C | Ethanol, 50°C, 12 h | Ammonia + methylamine | 85–90 |

Substitution Reactions

The compound’s nitrogen atoms exhibit nucleophilic behavior, enabling substitution with electrophiles:

-

Alkylation : Reacts with benzyl bromide in acetonitrile to form N-benzylated derivatives. This reaction is stereospecific and proceeds at room temperature.

-

Acylation : Acetyl chloride in dimethylformamide (DMF) substitutes the amine group, forming acylated tetrazoles.

| Electrophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide | CH₃CN, 25°C, 24 h | N-Benzyl-2H-tetrazol-5-amine | 80–85 | |

| Acetyl chloride | DMF, 0°C, 2 h | N-Acetyl-2H-tetrazol-5-amine | 65–70 |

Cyclization and Polymerization

Under high-temperature or catalytic conditions, the compound forms polymeric networks:

-

Thermal cyclization : At 200°C, generates nitrogen-rich carbon nitride frameworks with applications in energetic materials .

-

Coordination polymerization : Reacts with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) with high surface area .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Biological Applications

Tetrazole derivatives, including N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, have been extensively studied for their potential biological activities:

- Antimicrobial Properties : Research has indicated that tetrazole compounds exhibit significant antibacterial activity against various pathogens. For instance, derivatives have shown effectiveness comparable to standard antibiotics against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Some studies suggest that tetrazole derivatives can inhibit the growth of cancer cell lines. In vitro evaluations have demonstrated that certain compounds within this class can selectively target cancer cells without affecting normal cells, indicating their potential as anticancer agents .

Medical Applications

The pharmacological potential of this compound is noteworthy:

- Antihypertensive Effects : Tetrazoles are known to inhibit the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This mechanism positions them as candidates for developing antihypertensive medications .

- Anti-inflammatory and Anticonvulsant Properties : The compound may also have applications in treating inflammatory conditions and seizures due to its diverse pharmacological profile .

Industrial Applications

Due to its high nitrogen content, this compound is utilized in the development of high-energy materials:

- Explosives and Propellants : The energetic properties of tetrazole derivatives make them suitable for use in explosives and propellants, which require materials that can release energy rapidly and efficiently .

Antimicrobial Activity Study

A study evaluated various tetrazole derivatives for their antimicrobial activity against clinical strains of bacteria. Compounds showed MIC values comparable to traditional antibiotics, indicating their potential as alternative therapeutic agents .

Anticancer Research

Research conducted on a series of tetrazole compounds demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for these compounds in cancer treatment .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biological | Antimicrobial, Anticancer | Effective against S. aureus, selective toxicity |

| Medical | Antihypertensive, Anti-inflammatory | ACE inhibition, potential for drug development |

| Industrial | Explosives, Propellants | High energy release properties |

Mecanismo De Acción

The mechanism of action of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine depends on its specific application. In biological systems, tetrazole derivatives are known to interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins and result in various biological effects. For example, tetrazoles have been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure.

Comparación Con Compuestos Similares

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine can be compared with other similar compounds, such as:

1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound is also a tetrazole derivative with high nitrogen content and is used in the development of energetic materials.

3-azido-4-(2H-tetrazol-5-yl)furazan: This compound contains both tetrazole and furazan rings and is known for its high energy density and thermal stability.

N3,N6-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine: This compound is a tetrazine derivative with two tetrazole rings and is used in the synthesis of high-energy materials.

The uniqueness of this compound lies in its specific structure and properties, which make it suitable for various applications in chemistry, biology, medicine, and industry.

Actividad Biológica

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine is a compound belonging to the tetrazole class, characterized by its high nitrogen content and diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Synthesis

The synthesis of this compound typically involves the reaction of 5-aminotetrazole with cyanogen azide. This reaction is carried out under mild conditions, often in organic solvents like acetonitrile or dimethylformamide (DMF) at room temperature. The resulting compound can be purified through recrystallization or column chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. In vitro tests have shown that several derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one study reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming traditional antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 0.25 - 4 | Bacillus cereus, E. coli, Pseudomonas aeruginosa |

| 3-chloro-4-methylphenyl derivative | 2 - 16 | Clinical cocci |

Antihypertensive and Antioxidant Activities

This compound has also been investigated for its antihypertensive effects. A series of ester derivatives based on this compound were synthesized and evaluated for their ability to act as angiotensin-II receptor antagonists. These compounds demonstrated significant antioxidant activity as well, with free radical scavenging potentials exceeding those of their parent molecules .

Table 2: Biological Activities of Ester Derivatives

| Compound ID | Antihypertensive Activity | Antioxidant Activity | Urease Inhibition |

|---|---|---|---|

| AV1 | Moderate | High | Moderate |

| AV4 | Strong | Very High | Strong |

The biological effects of this compound are primarily attributed to its interaction with various molecular targets in biological systems. Notably, tetrazole derivatives have been shown to inhibit the activity of angiotensin-converting enzyme (ACE), a key regulator in blood pressure control. The inhibition of ACE can lead to vasodilation and reduced blood pressure, making these compounds potential candidates for hypertension treatment .

Additionally, the compound's ability to act as an inhibitor for copper-dependent amine oxidases has been explored. These enzymes are involved in inflammatory processes; thus, inhibitors derived from tetrazoles may provide therapeutic benefits in managing inflammation-related diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various tetrazole derivatives, researchers found that this compound exhibited superior activity against resistant bacterial strains compared to established antibiotics. The study concluded that modifications to the tetrazole structure could enhance antimicrobial potency, suggesting a pathway for developing new antibacterial agents .

Case Study 2: Antihypertensive Properties

Another investigation focused on the antihypertensive effects of synthesized ester derivatives based on this compound. The results indicated that certain derivatives not only lowered blood pressure effectively but also showed promising results in reducing oxidative stress markers in hypertensive models .

Propiedades

IUPAC Name |

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N9/c3(1-4-8-9-5-1)2-6-10-11-7-2/h(H3,3,4,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXHYSAOMMVOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)NC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398220 | |

| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127661-01-2 | |

| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.